molecular formula C10H11NO2 B3022718 Methyl 3-amino-3-phenylacrylate CAS No. 70272-01-4

Methyl 3-amino-3-phenylacrylate

Cat. No.: B3022718
CAS No.: 70272-01-4
M. Wt: 177.2 g/mol
InChI Key: KMNFUCPXSBCOOU-CLFYSBASSA-N
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Description

Methyl 3-amino-3-phenylacrylate is an organic compound with the molecular formula C10H11NO2 It is a derivative of acrylate, featuring an amino group and a phenyl group attached to the acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-3-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with aniline in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a Michael addition mechanism, followed by cyclization and subsequent elimination to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-phenylacrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 3-amino-3-phenylacrylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of polymers and resins, contributing to the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-phenylacrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Methyl 3-amino-3-phenylacrylate can be compared with other similar compounds, such as:

    Methyl 3-amino-3-phenylpropanoate: Similar structure but with a saturated backbone.

    Methyl 3-nitro-3-phenylacrylate: Contains a nitro group instead of an amino group.

    Methyl 3-hydroxy-3-phenylacrylate: Features a hydroxyl group in place of the amino group.

Uniqueness: this compound is unique due to its combination of an amino group and a phenyl group on an acrylate backbone, providing a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

methyl (Z)-3-amino-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7H,11H2,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNFUCPXSBCOOU-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(/C1=CC=CC=C1)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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